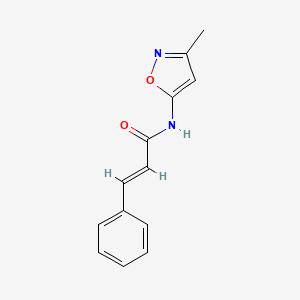

N-(3-methylisoxazol-5-yl)cinnamamide

Description

Properties

CAS No. |

1021249-73-9 |

|---|---|

Molecular Formula |

C13H12N2O2 |

Molecular Weight |

228.25 g/mol |

IUPAC Name |

(E)-N-(3-methyl-1,2-oxazol-5-yl)-3-phenylprop-2-enamide |

InChI |

InChI=1S/C13H12N2O2/c1-10-9-13(17-15-10)14-12(16)8-7-11-5-3-2-4-6-11/h2-9H,1H3,(H,14,16)/b8-7+ |

InChI Key |

MYNRKJZMACJTPK-BQYQJAHWSA-N |

SMILES |

CC1=NOC(=C1)NC(=O)C=CC2=CC=CC=C2 |

Isomeric SMILES |

CC1=NOC(=C1)NC(=O)/C=C/C2=CC=CC=C2 |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Isoxazole-Containing Amides and Sulfonamides

AVL-3288 (Type I α7 nAChR PAM)

- Structure: (E)-N-(4-chlorophenyl)-3-((4-chlorophenyl)amino)-2-(3-methylisoxazol-5-yl)acrylamide.

- Key Features : Retains the 3-methylisoxazol-5-yl acrylamide scaffold but incorporates dual 4-chlorophenyl groups.

- Activity : Demonstrates high selectivity for α7 nAChR, enhancing cognitive function in neurological disorders .

- Differentiation : Unlike N-(3-methylisoxazol-5-yl)cinnamamide, AVL-3288’s 4-chlorophenyl substitutions optimize receptor binding, making it a clinical candidate for CNS diseases.

N-(3-Ethylbenzo[d]isoxazol-5-yl)sulfonamides

- Example : N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide.

- Structure : Features a benzoisoxazole core with ethyl and methoxy substituents, linked to a sulfonamide group.

- Activity : Designed for antiproliferative effects, with crystallographic data (Resolution: 1.82–2.24 Å, Rwork/Rfree: 0.192–0.241) confirming stable binding to cellular targets .

Cinnamamide Derivatives with Varied Substituents

N-(4-Chloro-2-mercaptophenylsulfonyl)cinnamamides

- Key Features : Incorporates halogenated aryl groups (e.g., 1-naphthyl, 6-chloropiperonyl) at the R2 position.

- Activity :

- Antimicrobial : 1-Naphthyl substitution enhances Gram-positive bacterial inhibition (MIC: 2–4 µg/mL).

- Anticancer : Fluorine/chlorine at R1 and bromine/nitro at R2 improve cytotoxicity (IC50: 8–12 µM against HeLa cells).

β-(3-Methyl-4-isoxazolylamido) Derivatives

- Example : β-(3-methyl-4-isoxazolyl amido-5-styryl)-benzoic acid.

- Structure : Combines styryl and benzoic acid groups with a 3-methylisoxazole.

- Activity : Cyclocondensation products (e.g., isoxazolyl benzimidazoles) exhibit moderate antioxidant activity (EC50: 40–60 µM) via radical scavenging.

- Differentiation : The benzoic acid moiety introduces acidity, altering pharmacokinetics compared to the neutral cinnamamide .

Pyrrolidine Carboxamides with 3-Methylisoxazole

Example 157–159 (European Patent EP2024)

- Structure : (2S,4R)-pyrrolidine-2-carboxamide derivatives with 3-methylisoxazol-5-yl and thiazolyl groups.

- Key Features : Chiral pyrrolidine backbone enhances stereoselective binding; thiazole substitutions improve kinase inhibition.

- Activity : Optimized for proteolysis-targeting chimeras (PROTACs) with IC50 < 100 nM in kinase assays.

- Differentiation : The rigid pyrrolidine scaffold contrasts with the flexible cinnamamide, favoring entropic gains in target engagement .

Data Tables

Table 1: Structural and Pharmacological Comparison

Research Findings and Implications

- Pharmacological Optimization : The 3-methylisoxazole moiety enhances metabolic stability across analogs, but activity depends on substituent polarity. For example, AVL-3288’s chlorophenyl groups improve CNS penetration, whereas cinnamamide derivatives favor peripheral targets .

- Structural Insights : Crystallographic data (e.g., Resolution: 1.82 Å, Rwork: 0.205) confirm that benzoisoxazole sulfonamides adopt planar conformations critical for DNA intercalation .

- Synthetic Challenges : Pyrrolidine carboxamides require chiral resolution (e.g., (2S,4R)-configurations), increasing complexity compared to linear cinnamamides .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(3-methylisoxazol-5-yl)cinnamamide?

- Methodological Answer : The synthesis involves coupling cinnamoyl derivatives with 3-methylisoxazole-5-amine under controlled conditions. Key steps include:

- Temperature Control : Maintain 60–80°C to prevent thermal decomposition of the isoxazole ring (sensitive to high temperatures) .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity and yield .

- Catalysis : Employ coupling agents like HATU or DCC for efficient amide bond formation .

- Monitoring : Track reaction progress via HPLC or TLC, with final purification via column chromatography .

Q. How can researchers ensure purity and structural fidelity during synthesis?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Use H and C NMR to confirm the presence of the cinnamamide backbone (δ 7.2–7.6 ppm for aromatic protons) and isoxazole methyl group (δ 2.3 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z calculated for ) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) to achieve ≥95% purity .

Q. What stability considerations are critical for this compound under experimental conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials to prevent photodegradation of the cinnamamide double bond .

- pH Sensitivity : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent hydrolysis of the amide bond .

- Thermal Stability : Decomposition observed above 150°C via TGA; use low-temperature storage (-20°C) for long-term stability .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural conformations?

- Methodological Answer :

- Refinement Tools : Use SHELXL for high-resolution refinement, leveraging its robust handling of twinned data and anisotropic displacement parameters .

- Packing Analysis : Apply Mercury’s Materials Module to compare intermolecular interactions (e.g., π-π stacking of cinnamamide vs. isoxazole H-bonding) across datasets .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry or disorder .

Q. What experimental strategies clarify the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2), focusing on the isoxazole’s electron-rich region for hydrogen bonding .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC via fluorometric assays (e.g., using recombinant kinases) .

- Cellular Uptake : Employ fluorescent tagging (e.g., FITC conjugates) and confocal microscopy to track localization .

Q. How to address discrepancies in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare IC values from assays using standardized protocols (e.g., ATP concentration in kinase assays) .

- Structural Variants : Synthesize analogs (e.g., replacing the methyl group with halogens) to isolate pharmacophore contributions .

- Batch Consistency : Validate compound purity and stereochemistry via chiral HPLC to rule out enantiomeric interference .

Q. What computational methods predict metabolic pathways and degradation products?

- Methodological Answer :

- In Silico Tools : Use GLORYx or SyGMa to simulate Phase I/II metabolism, focusing on CYP450-mediated oxidation of the methylisoxazole group .

- LC-MS/MS Validation : Spike in vitro microsomal incubations with stable isotopes (e.g., C-labeled compound) to trace metabolites .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on synthetic yields?

- Methodological Answer :

- Parameter Optimization : Systematically vary reaction time (6–24 hrs) and catalyst loading (5–15 mol%) to identify yield-limiting factors .

- Side Reaction Mitigation : Add scavengers (e.g., molecular sieves) to absorb byproducts like water or HCl .

Q. Why do crystallographic studies report differing bond lengths in the isoxazole ring?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.